![molecular formula C21H26FN3O4S B2539560 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide CAS No. 897613-69-3](/img/structure/B2539560.png)
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a fluorophenyl halide.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a phenoxypropanamide moiety. The synthesis typically involves several steps:
- Formation of the Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
- Coupling with Phenoxypropanamide : Coupling with appropriate acyl chlorides to form the final product.
Biological Mechanisms
The biological activity of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide can be attributed to its interactions with various molecular targets:
- Receptor Interaction : The compound may interact with G-protein-coupled receptors (GPCRs), which play critical roles in numerous signaling pathways.
- Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:
- Antimelanogenic Effects : In vitro assays on B16F10 melanoma cells indicated that related compounds inhibited melanin production without cytotoxicity. Docking studies suggested effective binding modes within the active site of tyrosinase, a key enzyme in melanin synthesis.
- Anti-inflammatory Properties : Studies have shown that similar piperazine derivatives can modulate inflammatory pathways, suggesting therapeutic applications in conditions characterized by excessive inflammation.
Antimelanogenic Effects
A study evaluated the effects of this compound on melanin production in B16F10 melanoma cells. The results showed that this compound significantly inhibited melanin synthesis, indicating potential use in treating hyperpigmentation disorders.
Anti-inflammatory Applications
Research has highlighted the ability of piperazine derivatives to modulate inflammatory responses. In one study, compounds similar to this compound were shown to reduce cytokine production in macrophages, suggesting their potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide
- **N-(2-(4-(2-bromophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide
Uniqueness
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is unique due to the presence of the 2-fluorophenyl group, which can enhance its binding affinity and selectivity for certain biological targets compared to its chlorinated or brominated analogs .
Biological Activity
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound that has attracted considerable attention in pharmacological research due to its unique structure and potential therapeutic applications. This compound features a piperazine ring, a fluorophenyl group, and an acetamide moiety, which contribute to its biological activity. The following sections provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
Component | Description |
---|---|
Molecular Formula | C21H26FN3O5S |
IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Key Functional Groups | Piperazine ring, sulfonamide, phenoxy group |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The piperazine moiety can bind to G-protein-coupled receptors (GPCRs), influencing neurotransmitter signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression, thereby modulating cellular responses.
- Signaling Pathways : The compound can affect pathways related to inflammation, cell proliferation, and apoptosis.
The presence of the fluorophenyl group enhances binding affinity due to its electronic properties and steric effects.
Anticonvulsant Activity
Research indicates that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity in animal models of epilepsy.
In a study evaluating the anticonvulsant effects using the maximal electroshock (MES) test, several derivatives were found to provide protection against seizures at varying doses (100 mg/kg and 300 mg/kg) . The introduction of fluorine atoms was noted to enhance anticonvulsant activity due to increased metabolic stability and lipophilicity .
Case Study Overview
A notable case study involved the synthesis and evaluation of related piperazine derivatives for their anticonvulsant activity. The study highlighted the importance of structural modifications, such as the incorporation of fluorine, which significantly influenced the pharmacological profile of these compounds .
Comparative Analysis of Biological Activity
The following table summarizes key findings on the biological activity of this compound compared to other piperazine derivatives:
Compound | Anticonvulsant Activity (MES Test) | Mechanism |
---|---|---|
This compound | Moderate at 100 mg/kg | GPCR interaction, enzyme inhibition |
Piperazine derivative A | High at 300 mg/kg | Voltage-sensitive sodium channel modulation |
Piperazine derivative B | Low | Minimal receptor affinity |
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17(29-18-7-3-2-4-8-18)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)20-10-6-5-9-19(20)22/h2-10,17H,11-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHJOENPSWMZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.